molecular formula C8H7BrF2O B8194756 (4-Bromo-3-(difluoromethyl)phenyl)methanol

(4-Bromo-3-(difluoromethyl)phenyl)methanol

Cat. No.: B8194756
M. Wt: 237.04 g/mol
InChI Key: GTJWBACEGNZFQY-UHFFFAOYSA-N
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Description

(4-Bromo-3-(difluoromethyl)phenyl)methanol: is a brominated aromatic compound featuring a difluoromethyl group and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Difluoromethylation: The compound can be synthesized by first brominating 3-(difluoromethyl)phenol

  • Grignard Reaction: Another method involves the reaction of 4-bromobenzene with difluoromethyl magnesium bromide followed by hydrolysis to introduce the hydroxymethyl group.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Some modern industrial processes utilize continuous flow reactors to enhance production efficiency and safety.

Chemical Reactions Analysis

(4-Bromo-3-(difluoromethyl)phenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form 4-bromo-3-(difluoromethyl)benzaldehyde using oxidizing agents like chromium trioxide (CrO₃) .

  • Reduction: The compound can be reduced to 4-bromo-3-(difluoromethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH₄) .

  • Substitution: The bromine atom can be substituted with other groups, such as nitro (-NO₂) or amino (-NH₂) groups, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO₃) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • 4-Bromo-3-(difluoromethyl)benzaldehyde: (from oxidation).

  • 4-Bromo-3-(difluoromethyl)benzene: (from reduction).

  • 4-Bromo-3-(difluoromethyl)nitrobenzene: (from nitration).

Scientific Research Applications

(4-Bromo-3-(difluoromethyl)phenyl)methanol: has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Bromo-3-(difluoromethyl)phenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-3-methylphenyl)methanol

  • 4-Bromo-3-(ethoxymethyl)phenyl)methanol

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Properties

IUPAC Name

[4-bromo-3-(difluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWBACEGNZFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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